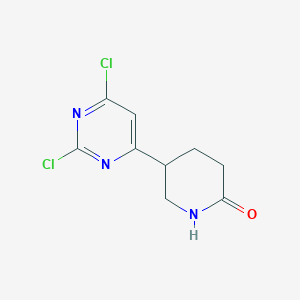

5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2N3O/c10-7-3-6(13-9(11)14-7)5-1-2-8(15)12-4-5/h3,5H,1-2,4H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYXHRYSQQIUTLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1C2=CC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701242232 | |

| Record name | 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439818-91-3 | |

| Record name | 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439818-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinone, 5-(2,6-dichloro-4-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701242232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and analytical characterization of the heterocyclic compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (CAS No: 1439818-91-3). This molecule represents a significant scaffold in medicinal chemistry, merging the biologically prevalent pyrimidine core with a piperidin-2-one moiety.[1] Such structures are of high interest for their potential as kinase inhibitors and anti-cancer agents.[1] This document details a robust synthetic protocol, explains the causal reasoning behind methodological choices, and presents a multi-technique approach for unequivocal structural verification and purity assessment, designed for researchers and professionals in drug discovery and development.

Introduction: The Scientific Rationale

The convergence of pyrimidine and piperidine ring systems within a single molecular architecture creates a compelling scaffold for therapeutic development.[1] The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several approved cancer therapies that modulate kinase pathways.[1] Its dichloropyrimidine motif, specifically, offers reactive sites for nucleophilic substitution, enabling chemists to perform structural modifications to optimize biological activity.[1]

Simultaneously, the piperidin-2-one (a lactam) structure contributes to conformational rigidity and provides hydrogen bonding capabilities, which are often crucial for target binding affinity and favorable pharmacological properties.[1] Therefore, this compound serves as a valuable intermediate and a foundational structure for building libraries of potential drug candidates. This guide provides the essential knowledge base for its reliable synthesis and rigorous characterization.

Synthetic Pathway: A Mechanistic Approach

The most direct and common method for preparing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the coupling of 2,6-dichloropyrimidine with piperidin-2-one.[1]

Reaction Scheme

The synthesis proceeds by reacting the starting materials in the presence of a suitable base and solvent.

Caption: Figure 1. Synthetic scheme for the target compound.

Causality of Experimental Design

-

Choice of Reactants: 2,6-dichloropyrimidine is an electron-deficient heterocycle, making the carbon atoms attached to the chlorine atoms highly susceptible to nucleophilic attack. Piperidin-2-one acts as the nucleophile.

-

Solvent System: A polar aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) is typically employed.[1][2] These solvents are effective at dissolving the reactants while not interfering with the reaction mechanism by protonating the nucleophile.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to deprotonate the piperidin-2-one, enhancing its nucleophilicity without competing in the substitution reaction.[2]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of moisture and oxygen, which could lead to undesirable side reactions and degradation of starting materials.[1]

-

Temperature Control: The reaction temperature is carefully controlled. While initial mixing may occur at room temperature, heating (e.g., to 140°C in DMF) might be necessary to drive the reaction to completion in a reasonable timeframe.[2]

Detailed Synthesis Protocol

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloropyrimidine (1.0 eq) and piperidin-2-one (1.1 eq).

-

Add anhydrous potassium carbonate (2.5 eq) to the flask.

-

Evacuate the flask and backfill with dry nitrogen gas. Repeat this cycle three times.

-

Add anhydrous DMF via syringe to achieve a reactant concentration of approximately 0.5 M.

-

Heat the reaction mixture to 140°C and stir for 24 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.

Characterization and Structural Elucidation

Unequivocal characterization is critical to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

Overall Characterization Workflow

Caption: Figure 2. Workflow for purification and characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound, based on its chemical structure and data from analogous compounds.[3][4]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |

|---|---|---|---|---|

| ¹H | ~8.0 | Singlet | Pyrimidine H-5 | Aromatic proton in an electron-deficient ring. |

| ¹H | ~7.8 | Broad Singlet | Piperidinone N-H | Amide proton, subject to exchange. |

| ¹H | ~3.5 | Multiplet | Piperidinone CH | Methine proton adjacent to the pyrimidine ring. |

| ¹H | ~3.2 | Multiplet | Piperidinone CH₂ (adjacent to N) | Protons adjacent to the amide nitrogen. |

| ¹H | ~2.3 | Multiplet | Piperidinone CH₂ | Methylene protons adjacent to the carbonyl. |

| ¹H | ~2.0 | Multiplet | Piperidinone CH₂ | Remaining methylene protons. |

| ¹³C | ~172 | C=O | Piperidinone carbonyl carbon. | Typical chemical shift for a lactam carbonyl. |

| ¹³C | ~165 | C-4 (pyrimidine) | Carbon bearing the piperidinone substituent. | Aromatic carbon deshielded by nitrogen atoms. |

| ¹³C | ~160 | C-2, C-6 (pyrimidine) | Carbons bearing chlorine atoms. | Highly deshielded due to electronegative Cl and N. |

| ¹³C | ~110 | C-5 (pyrimidine) | Carbon bearing the aromatic proton. | Shielded relative to other pyrimidine carbons. |

| ¹³C | ~50 | CH₂ | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

| ¹³C | ~40 | CH | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

| ¹³C | ~30 | CH₂ | Piperidinone carbons. | Aliphatic carbons in the saturated ring. |

Table 2: Predicted Mass Spectrometry and IR Data

| Technique | Parameter | Expected Value/Observation | Rationale |

|---|---|---|---|

| Mass Spec. (ESI+) | Molecular Ion [M+H]⁺ | m/z 246.0, 248.0, 250.0 | Calculated for C₉H₁₀Cl₂N₃O⁺. The characteristic isotopic pattern (approx. 9:6:1 ratio) is the definitive signature of two chlorine atoms. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3200 | N-H stretching (amide). |

| ~1670 | C=O stretching (lactam carbonyl). | ||

| ~1570, ~1450 | C=N and C=C stretching (pyrimidine ring). |

| | | ~750 | C-Cl stretching. |

Detailed Characterization Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the final compound.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Gradient elution using (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Prep: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile/Water (1:1).

-

Acceptance Criteria: A pure sample should exhibit a single major peak, accounting for >95% of the total integrated peak area.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms.[4]

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Prep: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment with a spectral width of 0-12 ppm. Process with Fourier transformation and phase/baseline correction.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A higher number of scans will be required due to the low natural abundance of ¹³C.[3]

-

Data Analysis: Correlate the observed chemical shifts, integrations, and multiplicities with the expected structure as outlined in Table 1.

3.3.3. High-Resolution Mass Spectrometry (HRMS)

-

Objective: To confirm the molecular formula by determining the exact mass.

-

Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Method: Infuse a dilute solution of the sample in methanol or acetonitrile into the electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: The measured mass of the molecular ion [M+H]⁺ should be within 5 ppm of the theoretical calculated mass. Observe the characteristic isotopic pattern for a molecule containing two chlorine atoms.[4]

Conclusion

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of this compound. By understanding the rationale behind the chosen synthetic conditions and employing a suite of orthogonal analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The detailed protocols serve as a self-validating system, ensuring that the final compound meets the high standards of purity and structural integrity required for advanced applications in drug discovery and medicinal chemistry.

References

"5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one" mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Authored by a Senior Application Scientist

Preamble: Elucidating the Bio-Functional Paradigm of a Novel Heterocyclic Scaffold

In the landscape of contemporary drug discovery, the convergence of specific heterocyclic systems within a single molecule often heralds the emergence of novel pharmacological potential. The compound this compound, with the Chemical Abstracts Service (CAS) number 1439818-91-3, represents such a convergence, integrating the biologically significant pyrimidine and piperidine rings.[1][2] This guide serves as a technical deep-dive into the hypothesized mechanism of action of this compound, predicated on the well-established roles of its constituent moieties in medicinal chemistry. We will explore its likely molecular targets, the resultant downstream signaling consequences, and the rigorous experimental methodologies required to validate these postulations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical entity.

Section 1: Molecular Architecture and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidin-2-one ring substituted at the 5-position with a 2,6-dichloropyrimidine moiety.

| Identifier | Value |

| CAS Number | 1439818-91-3[1][2] |

| Molecular Formula | C₉H₉Cl₂N₃O[2] |

| Molecular Weight | 246.09 g/mol [1][2] |

| InChI Key | ZYXHRYSQQIUTLP-UHFFFAOYSA-N[1] |

The dichloropyrimidine ring is an electron-deficient system, rendering the chlorine atoms susceptible to nucleophilic substitution, a key feature for both its synthesis and its potential interactions with biological targets.[1][3] The piperidin-2-one lactam ring provides a rigid, three-dimensional scaffold that can influence binding orientation and selectivity.

Section 2: Hypothesized Mechanism of Action - Protein Kinase Inhibition

Based on the prevalence of the dichloropyrimidine scaffold in known kinase inhibitors, the primary hypothesized mechanism of action for this compound is the inhibition of protein kinases.[1] Pyrimidine derivatives are known to be effective as cyclin-dependent kinase (CDK) inhibitors, tyrosine kinase inhibitors, and modulators of the mTOR pathway.[1]

The Rationale: A Privileged Scaffold for Kinase Binding

The pyrimidine core can act as a scaffold that mimics the adenine base of ATP, enabling it to bind to the ATP-binding pocket of a wide range of kinases. The chlorine atoms at the 2 and 6 positions of the pyrimidine ring can be displaced by nucleophilic residues, such as the side chain of a cysteine residue, in the active site of certain kinases, leading to covalent and irreversible inhibition. Alternatively, these chlorine atoms can form hydrogen bonds or other non-covalent interactions within the ATP-binding cleft, resulting in reversible inhibition.

Proposed Signaling Pathway Perturbation

Assuming the compound acts as a kinase inhibitor, it would interfere with phosphorylation cascades that are critical for cellular processes such as proliferation, differentiation, and survival. Many of these pathways are dysregulated in cancer, making kinase inhibitors a cornerstone of modern oncology.[1]

References

An In-depth Technical Guide to the Biological Activity Screening of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the biological activity screening of the novel chemical entity, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. Lacking prior published data, this document outlines a rational, tiered screening cascade designed to efficiently identify and characterize its potential therapeutic activities. The strategy is predicated on the molecule's structural motifs—specifically the 2,6-dichloropyrimidine core, a privileged scaffold in kinase inhibition, and the piperidin-2-one moiety, common in bioactive compounds.[1][2][3] The proposed workflow progresses from broad-spectrum anti-proliferative assays to specific target-based kinase profiling, and culminates in secondary assays to confirm target engagement and elucidate the mechanism of action. This structured approach is designed to maximize data generation while efficiently allocating resources, providing a clear path from initial hit discovery to preliminary mechanism of action studies for this promising compound.

Introduction to this compound

Chemical Structure and Properties

The subject of this guide is the heterocyclic small molecule this compound.

-

Molecular Formula: C₉H₇Cl₂N₃O

-

Molecular Weight: 248.08 g/mol

-

Core Scaffolds:

-

2,6-Dichloropyrimidine: This electron-deficient aromatic ring system is a key feature. The two chlorine atoms act as leaving groups, making the C2 and C6 positions susceptible to nucleophilic substitution, a common strategy in medicinal chemistry for library synthesis. Crucially, the pyrimidine scaffold is a well-established pharmacophore found in numerous kinase inhibitors, where it often acts as a hinge-binder in the ATP-binding pocket of the enzyme.[2][4][5]

-

Piperidin-2-one: This is a six-membered saturated lactam ring. The piperidine scaffold is one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to modulate physicochemical properties and provide three-dimensional diversity for interaction with biological targets.[1][3][6][7] The lactam functionality offers a rigid structure with hydrogen bond donor and acceptor capabilities.

-

Rationale for Biological Screening

The chemical architecture of this compound strongly suggests a high probability of interaction with protein kinases. Many clinically successful kinase inhibitors, such as Imatinib and Gefitinib, target the ATP-binding site. The pyrimidine core is a bioisostere of the adenine base of ATP and is frequently employed to achieve this interaction.[2] Therefore, a primary hypothesis is that this compound will exhibit anti-proliferative activity in cancer cell lines by inhibiting one or more protein kinases critical for cell growth and survival.[4] This guide prioritizes a screening strategy to test this hypothesis directly.

A Tiered Approach to Biological Activity Screening

A multi-tiered screening cascade is the most efficient methodology for characterizing a novel compound. This approach begins with broad, cost-effective assays and progressively focuses resources on more complex, mechanism-defining experiments for promising hits.

Caption: A tiered workflow for screening this compound.

Tier 1: Primary Screening - Broad-Spectrum Anti-Proliferative Assays

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects on human cancer cells and to identify if any activity is broad-spectrum or selective towards specific cancer types.

Recommended Cell Line Panel: The NCI-60 panel, a collection of 60 human tumor cell lines from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), is the gold standard for this purpose.[8][9][10] Its diversity allows for the identification of activity patterns that can provide early mechanistic clues through tools like the COMPARE algorithm.[11]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[12][13] Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[14]

-

Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for adherence.[15]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound solutions to the wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.[13][15][16]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15][16]

-

Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[12][16]

Data Presentation: Hypothetical IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is calculated for each cell line. Data should be summarized in a table.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| K-562 | Leukemia | 0.85 |

| A549 | Non-Small Cell Lung | 1.21 |

| MCF7 | Breast | 0.95 |

| HCT-116 | Colon | 5.78 |

| SF-268 | CNS | > 50 |

| OVCAR-3 | Ovarian | 1.15 |

Tier 2: Target-Based Screening - In Vitro Kinase Inhibition Profiling

Objective: To identify specific protein kinase targets of the compound, validating the primary hypothesis derived from its chemical structure.

Recommended Kinase Panel: A broad kinase panel from a commercial vendor (e.g., Promega, Reaction Biology, Eurofins) is recommended. An initial screen should cover a diverse range of kinase families (e.g., tyrosine kinases, serine/threonine kinases).

Experimental Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is a universal, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[17][18]

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction including the specific kinase, its substrate, ATP, and the test compound (typically at a fixed concentration, e.g., 10 µM for initial screening).

-

Reaction Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[19][20]

-

ADP to ATP Conversion: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to measure the newly synthesized ATP. Incubate for 30-60 minutes.[19][20]

-

Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal correlates directly with the amount of ADP produced and thus, kinase activity.[20]

Data Presentation: Hypothetical Kinase Inhibition Data

Results are typically expressed as percent inhibition relative to a vehicle control.

| Kinase Target | Kinase Family | Hypothetical % Inhibition (@ 10 µM) |

| EGFR | Tyrosine Kinase | 92% |

| VEGFR2 | Tyrosine Kinase | 88% |

| CDK2 | Ser/Thr Kinase | 15% |

| AKT1 | Ser/Thr Kinase | 8% |

| MEK1 | Ser/Thr Kinase | 5% |

For hits showing significant inhibition (e.g., >50%), follow-up dose-response curves should be generated to determine IC₅₀ values.

Tier 3: Secondary and Confirmatory Assays

Objective: To validate the in vitro kinase hits in a cellular context, confirm target engagement, and begin to elucidate the downstream biological consequences of target inhibition.

3.3.1 Target Engagement: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for verifying that a compound binds to its target protein inside intact cells.[21][22] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[23][24]

-

Cell Treatment: Treat intact cells (e.g., A549, if EGFR is the hit) with the compound or vehicle for a specified time.

-

Heat Challenge: Aliquot the cell suspension and heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[23]

-

Cell Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[23]

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another specific protein detection method. A positive result is a shift in the melting curve to higher temperatures in the compound-treated samples.[25]

3.3.2 Downstream Signaling: Western Blot Analysis

This assay confirms that target inhibition leads to the expected changes in downstream signaling pathways.[26][27]

Caption: Hypothetical signaling pathway inhibited by the compound.

-

Cell Treatment & Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells to extract proteins.

-

Protein Quantification & Separation: Quantify total protein, then separate proteins by SDS-PAGE and transfer to a PVDF membrane.[28]

-

Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target (e.g., p-EGFR) and key downstream effectors (e.g., p-AKT, p-ERK), as well as antibodies for the total protein levels as a loading control.[29]

-

Detection: Use secondary antibodies conjugated to HRP or a fluorophore for detection. A decrease in the phosphorylated protein signal, without a change in total protein, indicates successful pathway inhibition.[29]

3.3.3 Phenotypic Assays: Cell Cycle and Apoptosis Analysis

These assays link target inhibition to a definitive cellular outcome.

-

Cell Cycle Analysis: Anti-proliferative compounds often cause arrest at specific phases of the cell cycle. This can be measured by staining DNA with propidium iodide (PI) and analyzing the cell population by flow cytometry.[30][31][32][33] A typical protocol involves cell harvesting, fixation in cold ethanol, RNase treatment, and staining with PI.[33][34]

-

Apoptosis Assay: To determine if the compound induces programmed cell death, cells can be co-stained with Annexin V (which detects an early apoptotic marker) and PI (which detects late apoptotic/necrotic cells with compromised membranes) and analyzed by flow cytometry.[35][36]

Experimental Protocol: Annexin V/PI Apoptosis Assay

-

Cell Treatment: Induce apoptosis by treating cells with the compound for a predetermined time (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI staining solutions.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[36]

-

Analysis: Analyze the stained cells promptly by flow cytometry. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[35]

Conclusion and Future Directions

This guide outlines a logical and robust screening cascade for this compound, a novel compound with high potential as a kinase inhibitor. The tiered workflow ensures that experimental efforts are efficiently focused, moving from broad phenotypic screening to specific target validation and mechanism of action studies. Positive results from this cascade would provide a strong foundation for further preclinical development, including lead optimization to improve potency and selectivity, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The systematic approach detailed herein provides a clear and scientifically rigorous path to unlocking the therapeutic potential of this molecule.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. NCI-60 - Wikipedia [en.wikipedia.org]

- 9. revvity.com [revvity.com]

- 10. The Exomes of the NCI-60 Panel: a Genomic Resource for Cancer Biology and Systems Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay [protocols.io]

- 16. broadpharm.com [broadpharm.com]

- 17. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 18. promega.com [promega.com]

- 19. promega.com [promega.com]

- 20. promega.com [promega.com]

- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. CETSA [cetsa.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. bio-protocol.org [bio-protocol.org]

- 26. benchchem.com [benchchem.com]

- 27. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 28. tandfonline.com [tandfonline.com]

- 29. m.youtube.com [m.youtube.com]

- 30. Flow cytometry with PI staining | Abcam [abcam.com]

- 31. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 32. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 33. vet.cornell.edu [vet.cornell.edu]

- 34. docs.research.missouri.edu [docs.research.missouri.edu]

- 35. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 36. kumc.edu [kumc.edu]

A Comprehensive Guide to Identifying Therapeutic Targets for 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Abstract

The identification of specific molecular targets is a foundational step in the development of novel therapeutics.[1][2] A thorough understanding of a drug's mechanism of action, including its direct binding partners and the downstream cellular pathways it modulates, is essential for predicting efficacy, understanding potential toxicities, and developing rational strategies for clinical application.[1][2] This in-depth technical guide outlines a comprehensive, multi-pronged strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one. This molecule, containing both dichloropyrimidine and piperidinone moieties, represents a class of heterocyclic compounds with significant potential in medicinal chemistry.[3] The pyrimidine framework is a versatile scaffold found in numerous biologically active molecules, including those used in cancer therapy, while the piperidine ring is a common feature in many pharmaceuticals and natural products.[3][4] This guide provides a detailed roadmap for researchers, scientists, and drug development professionals, integrating computational, biochemical, and cell-based methodologies to elucidate the compound's mechanism of action and identify its molecular targets.

Introduction: The Chemical and Therapeutic Potential of this compound

The compound this compound is a heterocyclic molecule featuring two key pharmacophores: a dichloropyrimidine ring and a piperidin-2-one (a lactam) ring.[3] Pyrimidine derivatives are integral to a wide array of therapeutic agents, particularly in oncology, where they function as inhibitors of crucial enzymes like cyclin-dependent kinases and tyrosine kinases.[3] The dichloropyrimidine motif, in particular, offers synthetic versatility, allowing for the introduction of various functional groups to modulate biological activity.[3] The piperidine ring system is also a prevalent structural unit in many bioactive compounds and pharmaceuticals.[3][4] The combination of these two heterocyclic systems in a single molecule suggests a high potential for biological activity.[3]

While the specific biological activities of this compound are not yet extensively documented in publicly available literature, its structural similarity to other bioactive compounds provides a strong rationale for a thorough investigation into its potential therapeutic targets.[3] For instance, compounds with similar structures have been explored as anti-cancer agents due to their ability to inhibit enzymes involved in tumor growth.[3] This guide will therefore outline a systematic approach to unravel the therapeutic potential of this compound by identifying its molecular interacting partners.

Phase 1: Target Hypothesis Generation - A Multi-Faceted Approach

The initial phase of target identification focuses on generating a robust list of potential protein targets. This is achieved through a synergistic combination of computational and high-throughput experimental methods.

2.1. In Silico Target Prediction: Leveraging Computational Power

In silico methods provide a cost-effective and rapid means to generate initial hypotheses about a compound's potential targets by analyzing its chemical structure and comparing it to databases of known drug-target interactions.[5][6][7][8]

Methodologies:

-

Ligand-Based Approaches: These methods compare the 2D or 3D structure of this compound to databases of compounds with known biological activities. Techniques include chemical similarity searching, pharmacophore modeling, and machine learning algorithms.[5][6]

-

Structure-Based Approaches (Reverse Docking): If the 3D structure of potential protein targets is known, reverse docking can be employed. This involves computationally "docking" the compound into the binding sites of a large number of proteins to predict binding affinity and identify the most likely targets.[5]

Workflow Diagram: In Silico Target Prediction

Caption: Workflow for in silico target prediction.

Expected Outcome: A prioritized list of putative protein targets for this compound based on computational predictions. This list will guide the subsequent experimental validation studies.

2.2. High-Throughput Screening: Unbiased Experimental Interrogation

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets.[9] This provides an unbiased approach to identify potential interactions.

2.2.1. Kinase Panel Screening

Given that many pyrimidine-containing compounds are kinase inhibitors, screening against a broad panel of kinases is a logical starting point.[3] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[10]

Protocol: Kinase Panel Screening

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Assay Format: Utilize a reputable contract research organization (CRO) that offers large-scale kinase panel screening services.[11][12][13][14] These services typically employ radiometric or fluorescence-based assays to measure kinase activity.

-

Screening: The compound is screened at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Data Analysis: Kinase inhibition is typically expressed as a percentage of control activity. Hits are identified as compounds that cause a significant reduction in kinase activity (e.g., >50% inhibition).

Data Presentation: Hypothetical Kinase Screening Results

| Kinase Target | % Inhibition at 10 µM |

| Kinase A | 85% |

| Kinase B | 78% |

| Kinase C | 12% |

| Kinase D | 92% |

2.2.2. GPCR Panel Screening

G protein-coupled receptors (GPCRs) represent the largest family of drug targets.[15] Screening against a panel of GPCRs can reveal unexpected activities.

Protocol: GPCR Panel Screening

-

Assay Selection: Choose a CRO that offers a diverse panel of GPCR assays, such as those measuring second messenger levels (e.g., cAMP, IP1, Ca2+) or receptor internalization.[15][16][17][18][19]

-

Screening: The compound is tested for both agonist and antagonist activity against the GPCR panel.

-

Data Analysis: Results are analyzed to identify any significant modulation of GPCR signaling.

Phase 2: Target Identification and Validation - Confirming the Interactions

Once a list of putative targets has been generated, the next crucial step is to experimentally confirm these interactions and identify the direct binding partners of the compound.

3.1. Chemical Proteomics: Fishing for Targets in a Native Environment

Chemical proteomics is a powerful technique for identifying the direct binding partners of a small molecule within a complex biological sample, such as a cell lysate.[20][21][22][23][24]

Workflow Diagram: Chemical Proteomics

Caption: Workflow for chemical proteomics-based target identification.

Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reporter tag (e.g., biotin) to the this compound molecule. The attachment point should be chosen carefully to minimize disruption of the compound's binding to its target.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Target Capture: Incubate the affinity probe with the cell lysate to allow for binding to its target proteins.

-

Affinity Purification: Use an affinity resin (e.g., streptavidin beads) to capture the probe-protein complexes.

-

Elution and Analysis: Elute the bound proteins from the resin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2. Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a biophysical method that confirms direct binding of a compound to its target protein within intact cells.[25][26][27][28][29] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[25][27]

Protocol: CETSA

-

Cell Treatment: Treat intact cells with either the compound or a vehicle control.

-

Heating: Heat the treated cells across a range of temperatures.

-

Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Detection: Detect the amount of the target protein remaining in the soluble fraction using a specific antibody and a detection method like Western blotting or an immunoassay.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Biophysical and Biochemical Validation - Quantifying the Interaction

Once a direct binding partner has been identified and confirmed, it is essential to quantify the binding affinity and kinetics of the interaction.

4.1. Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a label-free optical technique that provides real-time data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[30][31][32][33][34]

Protocol: SPR Analysis

-

Immobilization: Immobilize the purified target protein onto the surface of an SPR sensor chip.

-

Binding Analysis: Flow a series of concentrations of this compound over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound compound.

-

Kinetic and Affinity Determination: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: Hypothetical SPR Results

| Parameter | Value |

| ka (M⁻¹s⁻¹) | 1.5 x 10⁵ |

| kd (s⁻¹) | 3.0 x 10⁻³ |

| KD (nM) | 20 |

4.2. Isothermal Titration Calorimetry (ITC): Thermodynamic Characterization

ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[35][36][37][38]

Protocol: ITC Analysis

-

Sample Preparation: Prepare solutions of the purified target protein and the compound in the same buffer.

-

Titration: Titrate the compound into the protein solution in a stepwise manner while measuring the heat evolved or absorbed.

-

Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the thermodynamic parameters.

Phase 4: Elucidating the Downstream Signaling Pathway

After identifying and validating the direct molecular target, the final step is to understand the functional consequences of the compound binding to its target and the downstream signaling pathways that are affected.

Workflow Diagram: Pathway Elucidation

Caption: Workflow for elucidating downstream signaling pathways.

Methodologies:

-

Gene Expression Profiling (RNA-Seq): Treat cells with the compound and analyze changes in the transcriptome to identify modulated genes and pathways.

-

Phosphoproteomics: Use mass spectrometry to identify changes in protein phosphorylation patterns, which are key events in many signaling pathways.

-

Bioinformatics Analysis: Utilize pathway analysis software to identify the signaling networks that are significantly affected by the compound.

Conclusion

The identification of therapeutic targets for a novel compound like this compound is a complex but systematic process. By employing an integrated approach that combines in silico prediction, high-throughput screening, chemical proteomics, biophysical validation, and functional genomics, researchers can build a comprehensive understanding of the compound's mechanism of action. This in-depth technical guide provides a robust framework to guide these efforts, ultimately paving the way for the development of new and effective therapies.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 1439818-91-3 | Benchchem [benchchem.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. lifesciences.danaher.com [lifesciences.danaher.com]

- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. pharmaron.com [pharmaron.com]

- 13. assayquant.com [assayquant.com]

- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]

- 15. reactionbiology.com [reactionbiology.com]

- 16. GPCR Screening Assays Catalogue - EuroscreenFast - EuroscreenFast [euroscreenfast.com]

- 17. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cell-Based GPCR Reporter Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 19. ionbiosciences.com [ionbiosciences.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics | MDPI [mdpi.com]

- 22. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 25. benchchem.com [benchchem.com]

- 26. bio-protocol.org [bio-protocol.org]

- 27. scispace.com [scispace.com]

- 28. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. denovobiolabs.com [denovobiolabs.com]

- 31. nicoyalife.com [nicoyalife.com]

- 32. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]

- 33. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]

- 34. m.youtube.com [m.youtube.com]

- 35. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]

- 37. reactionbiology.com [reactionbiology.com]

- 38. go.technologynetworks.com [go.technologynetworks.com]

An In-depth Technical Guide to 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one: A Privileged Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Two Pharmacophores

In the landscape of modern medicinal chemistry, the pursuit of novel kinase inhibitors remains a cornerstone of therapeutic innovation, particularly in oncology and immunology. Within this pursuit, the strategic combination of validated pharmacophores into a single molecular scaffold presents a powerful approach to drug discovery. The compound 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one represents a compelling example of such a strategy, merging the well-established kinase-binding properties of the pyrimidine core with the versatile and pharmaceutically favorable piperidine moiety.[1]

The pyrimidine ring is a quintessential "privileged scaffold" in drug development, forming the backbone of numerous FDA-approved kinase inhibitors.[1] Its nitrogen atoms serve as key hydrogen bond acceptors, mimicking the hinge-binding interactions of the native ATP ligand in the kinase active site. The dichloropyrimidine motif, in particular, offers synthetic chemists strategically positioned reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Complementing the pyrimidine core, the piperidine ring system imparts significant chemical and pharmacological advantages. Its three-dimensional structure and conformational flexibility can enhance binding affinity and selectivity, while also improving critical drug-like properties such as solubility and metabolic stability.[1] This guide will provide a comprehensive technical overview of the this compound scaffold, from its synthesis and derivatization to its potential as a platform for the development of potent and selective kinase inhibitors, with a particular focus on the Janus kinase (JAK) family as a representative target class.

Synthetic Strategy: Accessing Chemical Diversity

The synthetic utility of this compound lies in the reactivity of its dichloropyrimidine core. The two chlorine atoms at the C2 and C6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled introduction of a wide array of functional groups. This stepwise approach is fundamental to building a library of analogs for SAR exploration.

A general and efficient synthesis of the core scaffold typically involves the reaction of a suitable piperidin-2-one precursor with a 2,4,6-trichloropyrimidine, followed by selective derivatization.

General Synthetic Workflow

Caption: Synthetic workflow for derivatizing the core scaffold.

Step-by-Step Protocol: Synthesis of a Disubstituted Analog

This protocol outlines a representative synthesis of a disubstituted analog, demonstrating the sequential SNAr strategy.

Part A: Synthesis of the Core Scaffold

-

Reaction Setup: To a solution of 2,4,6-trichloropyrimidine in a suitable aprotic solvent (e.g., dichloromethane), add a piperidin-2-one derivative and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature) to facilitate the initial nucleophilic substitution.

-

Work-up and Purification: Upon completion, quench the reaction, perform an aqueous work-up, and purify the resulting this compound scaffold by column chromatography.

Part B: Sequential Nucleophilic Aromatic Substitution

-

First Substitution (e.g., at C6): Dissolve the core scaffold in a polar aprotic solvent (e.g., dioxane). Add a desired amine (e.g., a substituted aniline) and a suitable catalyst (e.g., a palladium catalyst with a phosphine ligand) and base (e.g., cesium carbonate).

-

Microwave Irradiation: Heat the reaction mixture in a microwave reactor to drive the substitution at one of the chloro positions.

-

Purification: After cooling, filter the reaction mixture and purify the monosubstituted intermediate by chromatography.

-

Second Substitution (e.g., at C2): Subject the monosubstituted intermediate to a second SNAr reaction with a different nucleophile (e.g., another amine or an alcohol) under similar or varied reaction conditions to obtain the final disubstituted product.

-

Final Purification: Purify the final compound using an appropriate method, such as preparative HPLC, to yield the desired kinase inhibitor analog.

Targeting the Janus Kinase (JAK) Family: A Therapeutic Rationale

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential for mediating the signaling of a wide range of cytokines, interferons, and hormones that are central to immunity, inflammation, and hematopoiesis.[2]

Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers.[2] Consequently, the development of small molecule inhibitors targeting JAKs has become a major focus of drug discovery, leading to the approval of several JAK inhibitors for the treatment of conditions like rheumatoid arthritis and myelofibrosis.[3][4]

The JAK-STAT Signaling Pathway

Caption: Simplified overview of the JAK-STAT signaling pathway.

The pyrimidinyl-piperidine scaffold is well-suited to target the ATP-binding site of JAK kinases. The pyrimidine core can form critical hydrogen bonds with the hinge region of the kinase, while substituents at the C2 and C6 positions can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Evaluating Kinase Inhibitory Activity: Key Experimental Protocols

The evaluation of novel kinase inhibitors derived from the this compound scaffold requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

TR-FRET is a robust and sensitive method for measuring kinase activity in a high-throughput format.[5][6] It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.

Principle of the TR-FRET Kinase Assay

Caption: Schematic of a TR-FRET kinase assay.

Step-by-Step TR-FRET Protocol

-

Reagent Preparation: Prepare solutions of the kinase, a biotinylated substrate peptide, and ATP in a suitable kinase reaction buffer.

-

Compound Dilution: Create a serial dilution of the test inhibitor (derived from the core scaffold) in DMSO, followed by a further dilution in the reaction buffer.

-

Kinase Reaction: In a 384-well assay plate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Stop the kinase reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor) in a TR-FRET dilution buffer containing EDTA.

-

Signal Measurement: After a further incubation period (e.g., 60 minutes), measure the time-resolved fluorescence signal on a compatible plate reader, calculating the ratio of the acceptor and donor emission.[5]

-

Data Analysis: Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay: Western Blotting for Phospho-STAT

To confirm that the inhibitors are active in a cellular context, a Western blot can be used to measure the phosphorylation of downstream targets of the JAK pathway, such as STAT proteins.[7]

Step-by-Step Western Blot Protocol

-

Cell Culture and Treatment: Culture a cytokine-dependent cell line (e.g., a human leukemia cell line) and starve them of cytokines overnight. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., IL-3 or IFN-γ) for a short period (e.g., 15-30 minutes) to activate the JAK-STAT pathway.

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated STAT (p-STAT) and total STAT.

-

Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities and normalize the p-STAT signal to the total STAT signal to determine the dose-dependent inhibition of STAT phosphorylation.

Structure-Activity Relationship (SAR) and Data Summary

The systematic modification of the this compound scaffold allows for the exploration of the SAR, providing insights into the molecular features that govern kinase inhibitory potency and selectivity.

| Modification Site | General Observation | Plausible Rationale |

| C2-Position of Pyrimidine | Introduction of small, flexible amine-containing groups can enhance potency. | These groups can form additional hydrogen bonds or occupy small hydrophobic pockets near the ATP-binding site. |

| C6-Position of Pyrimidine | Larger aromatic or heteroaromatic amines can significantly increase potency and influence selectivity. | These moieties can extend into the solvent-exposed region or interact with specific residues, differentiating between kinase family members. |

| Piperidinone Ring | Substitutions on the piperidinone ring can modulate physicochemical properties. | Alterations can affect solubility, cell permeability, and metabolic stability, which are critical for in vivo efficacy. |

Note: This table represents generalized SAR trends observed for pyrimidine-based kinase inhibitors and serves as a predictive guide for the this compound scaffold.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, combined with the proven track record of its constituent pharmacophores, provides a robust platform for the generation of diverse chemical libraries. By targeting clinically relevant kinase families such as the JAKs, derivatives of this scaffold have the potential to be developed into next-generation therapeutics for a range of diseases. Future work should focus on the synthesis and biological evaluation of a focused library of analogs to establish a clear SAR and to identify lead compounds with potent and selective inhibitory activity in both biochemical and cellular assays.

References

- 1. This compound | 1439818-91-3 | Benchchem [benchchem.com]

- 2. Phenylaminopyrimidines as inhibitors of Janus kinases (JAKs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dcreport.org [dcreport.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to In Silico Docking Studies of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one

Abstract

This technical guide provides a comprehensive framework for conducting in silico molecular docking studies on the compound 5-(2,6-dichloropyrimidin-4-yl)piperidin-2-one. This molecule integrates two privileged heterocyclic systems in medicinal chemistry: pyrimidine and piperidine, suggesting a high potential for biological activity.[1] Given its structural features, particularly the dichloropyrimidine moiety, it is a prime candidate for investigation as an inhibitor of various kinases or other ATP-binding proteins prevalent in oncology and virology. This document is structured to guide researchers, scientists, and drug development professionals through the entire docking workflow, from target identification and preparation to ligand setup, simulation, and rigorous results analysis. The methodologies described herein are grounded in established best practices to ensure scientific integrity and generate trustworthy, reproducible data.

Introduction: The Scientific Rationale

The Compound of Interest: this compound

The molecule this compound (Molecular Formula: C₉H₉Cl₂N₃O) is a synthetic compound featuring a piperidin-2-one ring linked to a 2,6-dichloropyrimidine core.[2] This chemical architecture is significant for several reasons:

-

Pyrimidine Core: Pyrimidine derivatives are foundational scaffolds in numerous FDA-approved drugs, particularly in oncology, where they function as kinase inhibitors, and in virology.[1]

-

Dichloropyrimidine Moiety: The two chlorine atoms serve as reactive sites for nucleophilic substitution, making the scaffold synthetically versatile for creating libraries of analogues to explore structure-activity relationships (SAR).[1]

-

Piperidine Ring: This saturated heterocycle is a common constituent of natural products and pharmaceuticals, providing conformational flexibility and stable structural anchoring.[1][3]

The convergence of these two heterocyclic systems suggests that the compound may exhibit a range of biological activities, including potential as an anti-cancer or antiviral agent.[1]

The Power of In Silico Docking in Drug Discovery

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein) to form a stable complex.[4] It has become an indispensable tool in modern drug discovery for several key reasons:[5][6][7]

-

Efficiency and Cost-Effectiveness: Docking allows for the rapid screening of large virtual libraries of compounds against a biological target, significantly reducing the time and cost associated with high-throughput screening (HTS) in the lab.[5][8]

-

Pose Prediction: It provides detailed 3D models of the ligand-receptor interaction, elucidating the specific binding mode ("pose") and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).[6][7]

-

Binding Affinity Estimation: Scoring functions are used to estimate the binding affinity, helping to rank and prioritize candidates for synthesis and experimental validation.[6][9]

This guide will use a hypothetical, yet plausible, kinase target to illustrate a complete and scientifically rigorous docking workflow for our compound of interest.

The Docking Workflow: A Conceptual Overview

A successful docking study is a multi-stage process that demands careful attention to detail at each step. The integrity of the final results is contingent upon the quality of the inputs and the rationale behind the chosen parameters.

Caption: High-level overview of the molecular docking workflow.

Part I: Preparation Phase - Laying the Foundation

This initial phase is arguably the most critical. Errors or oversights here will propagate through the entire study, leading to unreliable results.

Step 1: Target Identification and Structure Retrieval

Expertise & Causality: The choice of a biological target should be hypothesis-driven. Given the dichloropyrimidine core, a relevant target class is the protein kinase family. For this guide, we will select Epidermal Growth Factor Receptor (EGFR) , a well-validated cancer target. Many EGFR inhibitors feature a pyrimidine scaffold.

Protocol:

-

Access a Protein Structure Database: Navigate to the RCSB Protein Data Bank (PDB).

-

Search for a Suitable Structure: Search for "Epidermal Growth Factor Receptor kinase domain". Select a high-resolution (< 2.5 Å) crystal structure complexed with a known inhibitor. For this example, we will use PDB ID: 2GS2 . This structure contains the kinase domain of EGFR in complex with a potent inhibitor, providing a well-defined active site.

-

Download the PDB File: Download the structure in PDB format.

Step 2: Receptor Preparation

Expertise & Causality: Raw PDB files are not suitable for docking.[10] They often contain non-essential molecules (water, ions), missing atoms (hydrogens), and may have multiple conformations.[11][12] Proper preparation ensures a chemically correct and computationally tractable receptor model. We will use AutoDock Tools (ADT), a widely used and freely available software package, for this process.[10]

Protocol:

-

Clean the PDB File:

-

Load the 2GS2.pdb file into a molecular visualization tool (e.g., UCSF Chimera, Discovery Studio Visualizer, or ADT).[11][12][13]

-

Remove all water molecules (HOH). Water molecules can interfere with the docking algorithm unless they are known to be critical for binding, which requires more advanced techniques to handle.

-

Delete the co-crystallized ligand and any other heteroatoms (ions, cofactors) not essential to the catalytic activity of the binding site.[12]

-

Save the cleaned protein structure as 2GS2_protein.pdb.

-

-

Prepare the Receptor in AutoDock Tools (ADT):

-

Launch ADT.

-

Load the 2GS2_protein.pdb file (File > Read Molecule).[10]

-

Add Hydrogens: Go to Edit > Hydrogens > Add. Select "Polar only" and click OK. Hydrogens are crucial for correct charge and hydrogen bond calculations.[10][12]

-

Compute Charges: Go to Edit > Charges > Compute Gasteiger. This assigns partial atomic charges, which are essential for calculating electrostatic interactions.

-

Merge Non-Polar Hydrogens: This step simplifies the calculation by merging hydrogens on carbon atoms with their parent atom.

-

Set Atom Types: Assign AutoDock-specific atom types (Grid > Macromolecule > Choose).

-

Save as PDBQT: Save the prepared receptor file (Grid > Macromolecule > Write). This will create 2GS2_protein.pdbqt. The PDBQT format includes atomic charges, atom types, and torsional flexibility information required by AutoDock.[10]

-

Step 3: Ligand Preparation

Expertise & Causality: The ligand must also be converted into a suitable 3D format with correct chemistry. This involves generating a 3D structure, assigning charges, and defining rotatable bonds, which allows the docking algorithm to explore different conformations.[14][15][16]

Protocol:

-

Obtain Ligand Structure:

-

The 2D structure of this compound can be drawn using a chemical sketcher (e.g., ChemDraw) or obtained from a database like PubChem.

-

Save the structure in a 2D format like SDF or MOL.

-

-

Generate 3D Coordinates and Prepare in ADT:

-

Load the 2D ligand file into ADT (Ligand > Input > Open).

-

ADT will automatically compute a 3D conformation.

-

Compute Gasteiger Charges: As with the receptor, this is crucial for electrostatics (Ligand > Output > Compute Gasteiger Charges).[14]

-

Define Rotatable Bonds: The software will automatically detect rotatable bonds. You can manually adjust these if needed (Ligand > Torsion Tree > Detect Root). Allowing flexibility is key to accurately modeling how the ligand adapts to the binding pocket.[14]

-

Save as PDBQT: Save the prepared ligand file (Ligand > Output > Save as PDBQT).

-

Part II: Execution Phase - Running the Simulation

With the receptor and ligand properly prepared, the next step is to define the search space and execute the docking calculation.

Step 4: Binding Site Definition (Grid Generation)

Expertise & Causality: We must tell the docking program where to search for a binding pose. This is done by defining a 3D grid box that encompasses the active site.[10][12] The size and center of this box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large will needlessly increase computation time and can lead to non-specific binding predictions.

Protocol:

-

Identify the Binding Site: In ADT, with the 2GS2_protein.pdbqt loaded, inspect the location of the original co-crystallized ligand. This is the validated active site.

-

Set Up the Grid Box:

-

Go to Grid > Grid Box....

-

A box will appear in the viewer. Center this box on the active site. A common practice is to center it on the geometric center of the co-crystallized ligand.

-

Adjust the dimensions (number of points in x, y, z) to ensure the box is large enough to accommodate the ligand in various orientations but snug enough to confine the search to the active site. A margin of 5-10 Å around the ligand is a good starting point.

-

Note the grid center coordinates and dimensions.

-

-

Save the Grid Parameter File (GPF):

-

Go to File > Close saving current.

-

Save the grid parameters as 2GS2_grid.gpf.

-

-

Run AutoGrid: This program pre-calculates grid maps for each atom type in the ligand, which dramatically speeds up the subsequent docking calculation.

-

In a command line terminal, run: autogrid4 -p 2GS2_grid.gpf -l 2GS2_grid.glg

-

Step 5: Docking Execution

Expertise & Causality: This is the core computational step where the ligand's conformational and orientational space within the defined grid is explored. We will use AutoDock Vina, a popular and efficient docking program.[5][17] It uses a sophisticated search algorithm and scoring function to find the most favorable binding modes.

Protocol:

-

Create a Configuration File: Create a text file named config.txt with the following information:

Replace the bracketed values with those from your grid box setup.

-

Run AutoDock Vina:

-

In a command line terminal, execute the following command: vina --config config.txt --log docking_log.txt

-

This will perform the docking simulation. Vina will output a PDBQT file (docking_results.pdbqt) containing the predicted binding poses (typically 9 by default) and a log file (docking_log.txt) with their corresponding binding affinity scores.

-

Part III: Analysis Phase - Interpreting the Results

Raw docking output is just a set of coordinates and numbers. The true scientific value comes from careful analysis and interpretation.[18][19]

Step 6: Pose Clustering and Scoring Analysis

Expertise & Causality: AutoDock Vina provides a list of binding poses ranked by their predicted binding affinity (in kcal/mol).[7] The most negative score indicates the most favorable predicted binding.[18] It is crucial not only to look at the top-ranked pose but also to examine the cluster of low-energy poses. If multiple low-energy poses are structurally similar (low RMSD), it increases confidence in the predicted binding mode.[19]

Protocol:

-

Examine the Log File: Open docking_log.txt to view the binding affinity scores for each predicted pose.

-

Visualize the Poses: Load the receptor (2GS2_protein.pdbqt) and the results file (docking_results.pdbqt) into a molecular viewer like PyMOL or UCSF Chimera.[7] The results file contains multiple models, each corresponding to a different binding pose.

-

Cluster Analysis:

-

Superimpose the top-ranked poses.

-

Calculate the Root Mean Square Deviation (RMSD) between them. Poses with an RMSD < 2.0 Å are generally considered to be in the same cluster and represent a similar binding mode.

-

A large, low-energy cluster is a strong indicator of a favorable and well-defined binding interaction.

-

Data Presentation: Docking Results Summary

| Pose Rank | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues (Example) |

| 1 | -9.5 | 0.00 | Met793, Leu718, Gly796 |

| 2 | -9.2 | 1.15 | Met793, Leu718, Cys797 |

| 3 | -8.9 | 1.89 | Met793, Leu844, Ala743 |

| 4 | -8.7 | 4.56 | Val726, Thr854, Asp855 |

| ... | ... | ... | ... |

Note: Data is illustrative.

Step 7: Detailed Interaction Analysis

Expertise & Causality: The binding score alone is insufficient. A credible binding pose must be stabilized by chemically sensible interactions with the protein's active site residues. This involves visualizing hydrogen bonds, hydrophobic interactions, and other potential contacts.[20][21][22]

Protocol:

-

Focus on the Top-Ranked Pose: In your visualization software, display only the top-ranked pose of the ligand within the receptor's active site.

-

Identify Key Interactions:

-

Hydrogen Bonds: Look for potential hydrogen bonds between the ligand's H-bond donors/acceptors (e.g., the piperidinone carbonyl and NH group) and residues in the active site (e.g., backbone amides/carbonyls or side chains of Ser, Thr, Asp, Glu). The hinge region of kinases is a common site for such interactions.

-

Hydrophobic Interactions: Identify non-polar parts of the ligand (like the pyrimidine ring) buried in hydrophobic pockets of the receptor, interacting with residues like Leu, Val, Ile, and Phe.

-

Halogen Bonds: The chlorine atoms on the pyrimidine ring can potentially form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity.

-

-

Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly summarize these interactions.[20][22]

Caption: Example 2D interaction map for the top-ranked pose.

Trustworthiness and Self-Validation

To ensure the trustworthiness of a docking study, several validation steps are essential:

-

Re-docking the Co-crystallized Ligand: The first and most critical validation is to dock the original ligand (removed during preparation) back into the active site. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å. This confirms that the chosen software, parameters, and grid definition are appropriate for the system.

-

Use of a Control Compound: Dock a known inactive compound (a "decoy"). The decoy should receive a significantly poorer (less negative) docking score than the active compound.

-

Ensemble Docking: Proteins are not rigid. To account for flexibility, one can perform docking against an ensemble of protein conformations, for example, from different crystal structures or molecular dynamics simulations.[6] This provides a more realistic assessment of potential binding modes.

Conclusion and Future Directions

This guide has detailed a rigorous, step-by-step workflow for conducting an in silico molecular docking study of this compound against a hypothetical kinase target, EGFR. By following these protocols, researchers can generate credible hypotheses about the compound's potential binding mode and affinity.

The results of a docking study are predictive, not definitive. They serve as a powerful tool to prioritize compounds for experimental validation. Promising candidates identified through this in silico process should be synthesized and evaluated in biochemical and cellular assays to confirm their biological activity. The docking model can then be further refined with experimental data, creating a feedback loop that accelerates the drug discovery cycle.

References

- 1. This compound | 1439818-91-3 | Benchchem [benchchem.com]

- 2. This compound | 1439818-91-3 [chemicalbook.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. m.youtube.com [m.youtube.com]

- 5. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 8. ijnrd.org [ijnrd.org]

- 9. Software for molecular docking: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 11. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 17. dasher.wustl.edu [dasher.wustl.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. sites.ualberta.ca [sites.ualberta.ca]

- 20. youtube.com [youtube.com]

- 21. m.youtube.com [m.youtube.com]

- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

An In-depth Technical Guide to 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one (CAS: 1439818-91-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2,6-Dichloropyrimidin-4-yl)piperidin-2-one, a heterocyclic compound of significant interest in medicinal chemistry. By merging two pharmacologically relevant scaffolds—a dichloropyrimidine core and a piperidin-2-one moiety—this molecule presents a unique structural framework for the development of novel therapeutics. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and an in-depth discussion of its potential biological activities, particularly as a kinase inhibitor for anticancer applications. The guide is intended to serve as a foundational resource for researchers engaged in the exploration and utilization of this compound in drug discovery and development.

Introduction: The Convergence of Two Privileged Scaffolds